DBCO-PEG4-PAB-MMAE, also known as Dibenzocyclooctyne-Polyethylene Glycol 4-PAB-Monomethyl Auristatin E, is a sophisticated reagent primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies. This compound integrates bioorthogonal click chemistry with a cleavable linker, enabling precise drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. The structure consists of several key components: a dibenzocyclooctyne group for rapid and efficient conjugation, a polyethylene glycol spacer for improved solubility, and a PAB (para-aminobenzyl) linker that facilitates the release of the cytotoxic agent monomethyl auristatin E within cancer cells .
DBCO-PEG4-PAB-MMAE is classified as a chemical reagent specifically designed for research applications in biochemistry and pharmacology. It is available from various suppliers, including AxisPharm and Creative Biolabs, which provide high-purity variants for laboratory use. The compound's CAS number is 2129164-91-4, indicating its unique identification in chemical databases .
The synthesis of DBCO-PEG4-PAB-MMAE typically involves several steps:
DBCO-PEG4-PAB-MMAE features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 1658.03 g/mol .
The structural integrity can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's purity and composition.
DBCO-PEG4-PAB-MMAE undergoes specific chemical reactions that are pivotal for its application in ADCs:
These reactions are designed to occur under physiological conditions, making DBCO-PEG4-PAB-MMAE suitable for in vivo applications without interfering with normal biological processes.
The mechanism of action of DBCO-PEG4-PAB-MMAE involves:
The efficacy of this mechanism has been demonstrated in various preclinical studies, highlighting its potential in treating different types of cancers.
Relevant data include its melting point and boiling point, which are not explicitly stated but can be inferred from similar compounds in literature.
DBCO-PEG4-PAB-MMAE is primarily utilized in:
This compound represents a significant advancement in therapeutic strategies aimed at improving patient outcomes in oncology through targeted drug delivery systems .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1